(+)-Licarin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

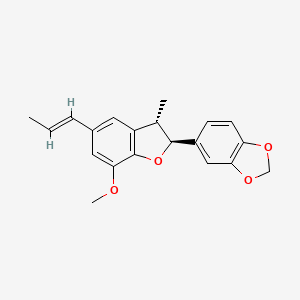

(+)-Licarin is a naturally occurring lignan, a type of phenolic compound found in various plants. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The compound has garnered significant attention in scientific research due to its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Licarin typically involves the oxidative coupling of phenolic precursors. One common method is the use of oxidative enzymes or chemical oxidants to facilitate the coupling reaction. For instance, laccase, a type of oxidative enzyme, can be used to catalyze the dimerization of phenolic compounds under mild conditions. Alternatively, chemical oxidants such as potassium permanganate or ferric chloride can be employed to achieve the same result.

Industrial Production Methods

Industrial production of this compound often relies on the extraction from natural sources, such as plants belonging to the Lauraceae family. The extraction process involves solvent extraction, followed by purification using chromatographic techniques. Advances in biotechnological methods, such as microbial fermentation, are also being explored to enhance the yield and purity of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

(+)-Licarin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring of this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Friedel-Crafts acylation and alkylation reactions are commonly employed, using reagents such as acetyl chloride and aluminum chloride.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

Licarin A has demonstrated significant anti-inflammatory effects, particularly in the context of mast cell activation. Research indicates that Licarin A can inhibit tumor necrosis factor-alpha (TNF-α) production in dinitrophenyl-human serum albumin-stimulated rat basophilic leukemia cells. The compound exhibited an IC50 value of 12.6 μM, indicating its potency in reducing inflammatory mediators such as TNF-α and prostaglandin D2 (PGD2) .

Antiparasitic Activity

Licarin A has been evaluated for its antiparasitic properties against various pathogens:

- Schistosoma mansoni : Licarin A showed moderate efficacy against this parasite in vitro, with a single dose of 400 mg/kg resulting in approximately 50% reduction in worm burden .

- Trypanosoma cruzi : It exhibited an effective concentration (EC50) of 100.8 μM against trypomastigotes, outperforming some modified derivatives .

- Leishmania amazonensis : Studies have confirmed its leishmanicidal activity, with derivatives showing enhanced effectiveness compared to unmodified Licarin A .

Signaling Pathways

The anti-allergic effects of Licarin A are mediated through the inhibition of specific signaling pathways:

- Inhibition of protein kinase C alpha/beta II (PKCα/βII) and p38 mitogen-activated protein kinase (MAPK) pathways has been identified as a mechanism through which Licarin A reduces TNF-α and PGD2 secretion .

Oxidative Stress Control

Licarin A has been shown to exert oxidative control by activating the NF-κB pathway at low concentrations, enhancing cellular viability in oxidative stress conditions compared to controls like vitamin C .

In Vitro Studies

A series of studies have focused on the cytotoxicity and viability assays of Licarin A:

- In one study, Licarin A maintained cellular viability over extended periods while demonstrating significant oxidative control at concentrations as low as 9.6 nM .

Derivative Development

Research into structural modifications of Licarin A has yielded promising results:

| Derivative | EC50 (μM) | Activity Against |

|---|---|---|

| Licarin A | 100.8 | Trypanosoma cruzi |

| DL01 | N/A | Leishmania amazonensis |

| DL03 | N/A | Schistosoma mansoni |

These derivatives have been synthesized to improve bioactivity while maintaining low toxicity profiles .

Wirkmechanismus

The mechanism of action of (+)-Licarin involves multiple molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals and upregulates the expression of antioxidant enzymes, thereby reducing oxidative stress.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha and interleukin-6.

Anticancer Activity: this compound induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. It also inhibits cell proliferation by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(-)-Licarin: The enantiomer of (+)-Licarin, with similar but distinct biological activities.

Sesamin: Another lignan with potent antioxidant and anti-inflammatory properties.

Podophyllotoxin: A lignan with strong anticancer activity, used as a precursor for the synthesis of anticancer drugs like etoposide.

Uniqueness of this compound

This compound stands out due to its broad spectrum of biological activities and its potential for therapeutic applications. Its unique combination of antioxidant, anti-inflammatory, and anticancer properties makes it a valuable compound for further research and development.

Eigenschaften

Molekularformel |

C20H20O4 |

|---|---|

Molekulargewicht |

324.4 g/mol |

IUPAC-Name |

5-[(2S,3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]-1,3-benzodioxole |

InChI |

InChI=1S/C20H20O4/c1-4-5-13-8-15-12(2)19(24-20(15)18(9-13)21-3)14-6-7-16-17(10-14)23-11-22-16/h4-10,12,19H,11H2,1-3H3/b5-4+/t12-,19-/m0/s1 |

InChI-Schlüssel |

DMMQXURQRMNSBM-NSWCWGQASA-N |

SMILES |

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC4=C(C=C3)OCO4 |

Isomerische SMILES |

C/C=C/C1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2C)C3=CC4=C(C=C3)OCO4 |

Kanonische SMILES |

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC4=C(C=C3)OCO4 |

Synonyme |

licarin B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.